molecular formula C8H12N2O B1598394 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one CAS No. 37612-61-6

1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B1598394
CAS No.: 37612-61-6
M. Wt: 152.19 g/mol
InChI Key: QXYDKLRINWCXLW-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one ( 37612-61-6) is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. Pyrazole derivatives are synthetic targets of paramount significance in the pharmacological industry, as this heterocyclic moiety represents the core structure of numerous drugs . The 3,5-dimethylpyrazole scaffold, in particular, is a key structural motif in the development of highly potent bioactive compounds. Researchers utilize this and related pyrazole-based building blocks in various discovery pipelines, including the synthesis of novel materials and the exploration of new pharmaceutical agents . The compound should be handled by qualified professionals with appropriate safety measures, as it may be hazardous. Please consult the Safety Data Sheet for detailed handling and hazard information.

Properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-4-8(11)10-7(3)5-6(2)9-10/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYDKLRINWCXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(=CC(=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403414
Record name 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37612-61-6
Record name 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37612-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N2OC_8H_{12}N_2O, with a molecular weight of approximately 168.20 g/mol. Its structure features a pyrazole ring substituted with two methyl groups at positions 3 and 5, linked to a propanone moiety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. For instance, a study by Al-Smaisim (2012) demonstrated that pyrazole derivatives exhibited significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 0.22 to 0.25 μg/mL, indicating potent activity against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Target Pathogen
4a0.22Staphylococcus aureus
5a0.25Staphylococcus epidermidis
7b0.24Escherichia coli

Anti-inflammatory Activity

In addition to its antimicrobial effects, pyrazole derivatives have been studied for their anti-inflammatory properties. One study reported that certain pyrazole compounds could inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting their potential use in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been investigated. Research indicates that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. In particular, studies have shown that these compounds can induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231), especially when used in combination with standard chemotherapy drugs like doxorubicin .

Cell LineCompoundIC50 (μM)Effect
MCF-7Pyrazole A15Cytotoxicity
MDA-MB-231Pyrazole B10Apoptosis induction

Case Studies

Several case studies have been conducted to evaluate the biological activities of pyrazole derivatives:

  • Antifungal Activity : A series of pyrazole derivatives were tested against phytopathogenic fungi such as Fusarium solani. Results showed promising antifungal activity comparable to standard treatments .
  • Genotoxicity Studies : The genotoxicity of pyrazole-based compounds was assessed through various assays, revealing low genotoxic effects which support their safety profile for therapeutic use .

Scientific Research Applications

Medicinal Chemistry Applications

Anticoagulant Properties
The pyrazole derivatives, including 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one, have been shown to exhibit potent inhibition against coagulation factor Xa. This mechanism is crucial in the development of anticoagulant medications. Notable examples include Rivaroxaban and Apixaban, which are widely used for the prevention and treatment of thrombotic diseases .

Anti-inflammatory and Antioxidant Activities
Research has indicated that pyrazole derivatives possess anti-inflammatory properties. For instance, compounds derived from this compound have been screened for their ability to inhibit inflammation through various assays such as the egg albumin denaturation method and DPPH radical scavenging activity . These findings suggest potential therapeutic applications in treating inflammatory conditions.

Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of pyrazole derivatives. These compounds have demonstrated activity against a range of bacterial strains, making them candidates for developing new antimicrobial agents .

Material Science Applications

Electroluminescent Materials
Pyrazole-based compounds are being explored as co-polymers in electroluminescent applications. Their unique electronic properties allow for the development of novel materials suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Crystal Engineering
The crystal structure of this compound reveals significant intermolecular interactions such as hydrogen bonding and π–π stacking. These interactions are critical for designing materials with specific mechanical and thermal properties. The stability provided by these interactions enhances the performance of materials in various applications .

Data Tables

Application Area Specific Use References
Medicinal ChemistryAnticoagulant agents (e.g., Rivaroxaban)
Anti-inflammatory agents
Antimicrobial agents
Material ScienceElectroluminescent materials
Crystal engineering

Case Studies

Case Study 1: Anticoagulant Development
In a study focusing on pyrazole derivatives, this compound was synthesized and evaluated for its anticoagulant activity. The compound was found to inhibit factor Xa effectively, indicating its potential as a lead compound for new anticoagulant drugs .

Case Study 2: Electroluminescent Properties
Another research project investigated the incorporation of pyrazole-based materials into OLEDs. The study demonstrated that devices made with these materials exhibited enhanced brightness and efficiency compared to traditional materials, showcasing their applicability in next-generation display technologies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key derivatives and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Application References
1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one C₉H₁₃N₃O 179.22 Propan-1-one backbone, 3,5-dimethylpyrazole Intermediate for drug synthesis
3-(3-Chloro-anilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one C₁₄H₁₆ClN₃O 277.75 Chloroanilino substituent, planar pyrazole/benzene rings (dihedral angle: 3.50°) Stabilized via N-H⋯O H-bonds, π-π stacking
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethanone C₁₃H₁₃N₃O₃ 259.27 Shorter ethanone chain, nitroaryl group DNA photocleaving agent under UV light
3-((4-(4-Chlorophenyl)thiazol-2-yl)amino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one C₂₈H₂₈ClN₅OS 518.07 Thiazole and chlorophenyl substituents Antimicrobial candidate
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)propan-1-one C₁₄H₁₄Cl₂N₂O 297.18 Dichlorinated pyrazole and aryl groups Not reported (structural analog)

Key Comparative Insights

Backbone Length and Substituent Effects
  • Chain Length: Derivatives with ethanone backbones (e.g., 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones) exhibit reduced steric hindrance compared to propan-1-one analogs, enhancing DNA intercalation efficiency .
  • Substituent Diversity: Chloroanilino groups (as in C₁₄H₁₆ClN₃O) introduce intermolecular N-H⋯O hydrogen bonds and π-π stacking (centroid distance: 3.82 Å), stabilizing crystal packing .

Stability and Crystallography

  • Crystal Packing: The title compound’s analog, 3-(3-chloro-anilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one, crystallizes in monoclinic P2₁/c with unit cell parameters a = 14.5389 Å, b = 7.8731 Å, c = 12.1411 Å, β = 102.566°. Intermolecular N-H⋯O bonds (2.02–2.13 Å) and π-π interactions enhance lattice stability .

Preparation Methods

Cyclocondensation Method

Crystallographic and Analytical Data Supporting Preparation

The compound’s structure has been confirmed by single-crystal X-ray diffraction studies, which provide detailed information on bond lengths, angles, and molecular conformation. For example, in the crystal structure of a related compound, the pyrazole and benzene rings are oriented at a dihedral angle of approximately 3.5°, with intermolecular N-H···O hydrogen bonds stabilizing the crystal packing.

Table 1: Crystallographic Data Summary for a Related Compound

Parameter Value
Chemical formula C14H16ClN3O
Crystal system Monoclinic, P21/c
Unit cell parameters (Å, °) a=14.5389(8), b=7.8731(6), c=12.1411(7), β=102.566(5)
Volume (ų) 1356.46(15)
Z (number of formula units) 4
Temperature (K) 173
R-factor 0.031
wR-factor 0.086

The high-quality crystallographic data supports the purity and correct formation of the pyrazole-propanone structure.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield
Cyclocondensation Mild conditions, good yields, straightforward purification Requires hydrazide intermediates ~80%
N-Alkylation Direct synthesis, fewer steps Requires strong base, possible side reactions Variable (60-85%)
Condensation with Anilines Useful for derivative synthesis Multi-step, requires base and reflux Moderate

Research Findings and Recommendations

  • Cyclocondensation remains the most reliable and widely used method for preparing 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one and its derivatives, providing good yields and purity.
  • N-Alkylation methods offer a more direct route but require careful control of reaction conditions to avoid side products.
  • The condensation approach is particularly valuable for synthesizing substituted derivatives for medicinal chemistry applications.
  • Crystallographic studies confirm the structural integrity of the synthesized compounds and provide insights into molecular interactions that may influence biological activity.

Q & A

Q. What experimental designs validate the compound’s role as a kinase inhibitor?

  • Methodological Answer :
  • Kinase inhibition assays : Use ADP-Glo™ or ELISA to measure phosphorylation inhibition (e.g., EGFR, AKT).
  • Cellular apoptosis assays : Flow cytometry (Annexin V/PI staining) quantifies cell death in treated vs. control groups.
  • Western blotting : Confirm downstream protein expression changes (e.g., p53, Bcl-2) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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